1H-Benzimidazol-5-ol, 2-(phenylmethyl)-
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Overview
Description
1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is characterized by the fusion of a benzene ring with an imidazole ring, and it includes a phenylmethyl group attached to the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazol-5-ol, 2-(phenylmethyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzyl alcohol under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-5-ol, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-5-ol, 2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)-, known for its broad range of biological activities.
2-Amino-1H-benzimidazol-5-ol: A derivative with an amino group at the second position, used in similar applications.
5-Hydroxybenzimidazole: A simpler derivative with a hydroxyl group at the fifth position, studied for its biological properties.
Uniqueness
1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may contribute to its enhanced biological activity compared to simpler benzimidazole derivatives .
Properties
CAS No. |
131336-23-7 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-benzyl-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C14H12N2O/c17-11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,16) |
InChI Key |
IBUGFPGBFUVOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
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